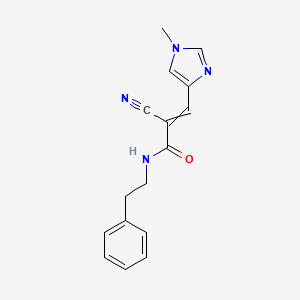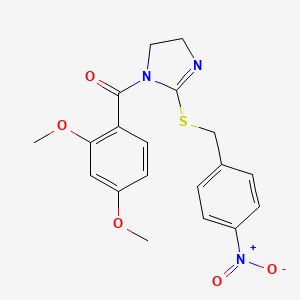![molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1](/img/structure/B2918609.png)
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,4-dichlorophenoxy group, which is a common moiety in several herbicides, including 2,4-D . It also contains a thiazolo[2,3-c][1,2,4]triazol ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of ring structure is found in various pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the dichlorophenoxy group suggests that it might behave similarly to other dichlorophenoxy compounds, which are often used as herbicides and can undergo various degradation reactions in the environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make the compound relatively non-polar and lipophilic, affecting its solubility and distribution in the environment .Applications De Recherche Scientifique
Historical Context and Military Use
A fascinating historical note: During the Vietnam War, the U.S. military widely used a herbicide called “Agent Orange,” which contained 2,4-D as a major component. Agent Orange was used both as a defoliant (to strip leaves from trees) and as a herbicide. Unfortunately, its use led to significant environmental and health consequences due to the presence of dioxin impurities .
Chemical Structure and Synthesis
- Synthesis : 2,4-D is synthesized from chloroacetic acid and 2,4-dichlorophenol. Impurities may include dioxin-like compounds .
Toxicity and Health Implications
- Liver Toxicity : High doses of 2,4-D can be toxic to the liver, causing elevated liver function markers, jaundice, and acute hepatitis. Long-term exposure has been associated with permanent liver damage in some cases .
- Cancer Risk : The carcinogenicity of 2,4-D remains debated. While some studies suggest an association with non-Hodgkin lymphoma, others find inconclusive evidence. The International Agency for Research on Cancer (IARC) classifies it as a possible human carcinogen (Group 2B) .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cell types in the liver .
Mode of Action
It has been suggested that similar compounds can promote the proliferation and activation of hepatocytes and hepatic stellate cells (hscs), which are key players in liver fibrosis .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it promotes the proliferation of hepatocytes and HSCs, potentially contributing to liver fibrosis . Key transcription factors driving this process include Gata2 and Mef2c .
Pharmacokinetics
Similar compounds have been found to accumulate primarily in the liver .
Result of Action
The compound appears to induce proliferation and activation of hepatocytes and HSCs, leading to liver fibrosis . Other changes include endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages .
Action Environment
It’s worth noting that similar compounds have been detected in human blood and urine, suggesting that they can be absorbed and distributed in the body .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCWGVAYAYXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)

![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)